molecular formula C8H4Br2N2 B8434192 6,8-Dibromo-1,7-naphthyridine

6,8-Dibromo-1,7-naphthyridine

Cat. No. B8434192
M. Wt: 287.94 g/mol
InChI Key: UVDWYNBFOJSRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dibromo-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dibromo-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,8-Dibromo-1,7-naphthyridine

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

6,8-dibromo-1,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H

InChI Key

UVDWYNBFOJSRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-amino-8-bromo-1,7-naphthyridine (6.554 g) synthesized according to Tetrahedron Letters, 12, 1233, 1966 was added 48% hydrobromic acid (55 ml). Sodium nitrite (4.141 g) was added thereto in small portions under ice-cooling, and the mixture was stirred overnight. The reaction mixture was basified by adding 5N sodium hydroxide thereto, and it was extracted with ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellowish orange solid (2.856 g, yield; 34%).
Quantity
6.554 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
4.141 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
34%

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